3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a piperidine ring structure. This compound is notable for its applications in various fields of chemistry and biology, particularly in the synthesis of peptides and proteins. The presence of both carboxylic acid and ester functional groups makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of functional groups and subsequent coupling reactions. One common method involves the use of tert-butyl esters to protect the carboxylic acid group during the synthesis process. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a protecting group for cysteine residues in peptides, preventing unwanted side reactions during synthesis. The piperidine ring structure also allows for interactions with various biological receptors, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activity.
N-Boc-piperidine: Another piperidine derivative used in organic synthesis.
Piperidine-4-carboxylic acid: Shares the piperidine ring but differs in functional groups.
Uniqueness
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of functional groups, which allows for versatile applications in both synthetic and biological chemistry. Its ability to protect cysteine residues and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-6-4-5-10(7-14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIJLNWIDXICCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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